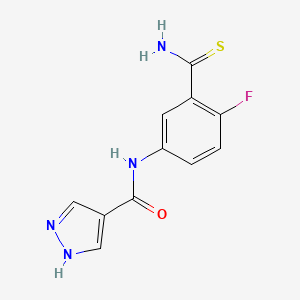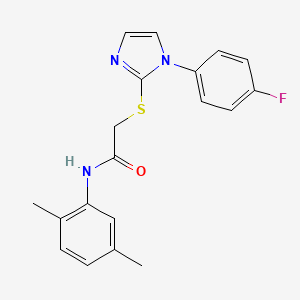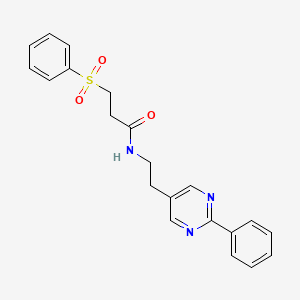![molecular formula C17H12F3N7O B2821931 2-phenyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide CAS No. 2034278-08-3](/img/structure/B2821931.png)
2-phenyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-phenyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
The synthesis of similar triazole compounds involves several steps . For instance, a method for synthesizing a related compound involves adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, and regulating the pH value to 6 . This is followed by adding chlorobenzene and trifluoroacetic anhydride, and then adding the product under the action of stirring . The mixture is heated, methanesulfonic acid is added into the mixed reaction solution, and trifluoroacetic acid is distilled out . The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried .Molecular Structure Analysis
The molecular structure of triazole compounds is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
Triazole compounds are known to undergo a variety of chemical reactions. For instance, they can intercalate DNA at a decreased IC 50 value, which is nearly equipotent to that of doxorubicin . They can also form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Scientific Research Applications
Synthetic Chemistry Applications
This compound is part of a broader category of triazoles and pyridines, which have been synthesized through various methods for potential applications in medicinal chemistry and material science. The synthetic routes often involve metal-free synthesis techniques, highlighting the importance of these compounds in designing biologically active molecules and materials with specific properties.
Metal-Free Synthesis Techniques : Research has demonstrated the utility of phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, showcasing a novel strategy for constructing the triazolo[1,5-a]pyridine skeleton through direct oxidative N-N bond formation. This method features short reaction times and high yields, which is crucial for efficient synthesis of complex heterocycles (Zheng et al., 2014).
General Synthesis of [1,2,4]Triazolo[1,5‐a]pyridines : Another study provides a method for preparing [1,2,4]Triazolo[1,5-a]pyridines from 2-aminopyridines by cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride, enabling the synthesis of triazoles substituted at any position on the pyridine ring under mild conditions (Huntsman & Balsells, 2005).
Biological Activity Studies
The synthesis of triazoles and pyridines often targets the investigation of their biological activities, including antitumor, antimicrobial, and potential drug discovery applications. These studies provide a foundation for understanding the therapeutic potential of compounds within this class.
- Antitumor and Antimicrobial Activities : Compounds containing the triazolo[4,3-a]pyridine moiety have been synthesized and evaluated for their cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to those of standard drugs. This highlights the potential of such compounds in the development of new therapeutic agents (Riyadh, 2011).
Mechanism of Action
Target of Action
Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that result in their antibacterial activities .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to their observed pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
It is known that similar compounds can have various effects, such as antibacterial activities .
Action Environment
It is known that environmental factors can influence the action of similar compounds .
Future Directions
The future directions for research on “2-phenyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. For instance, further studies could investigate their potential as antimicrobial, antioxidant, and antiviral agents . Additionally, more research could be conducted to better understand their mechanism of action and to optimize their physical and chemical properties for specific applications.
properties
IUPAC Name |
2-phenyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N7O/c18-17(19,20)12-7-4-8-26-14(23-24-15(12)26)10-21-16(28)13-9-22-27(25-13)11-5-2-1-3-6-11/h1-9H,10H2,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQYKRKNVBSARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide](/img/structure/B2821852.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
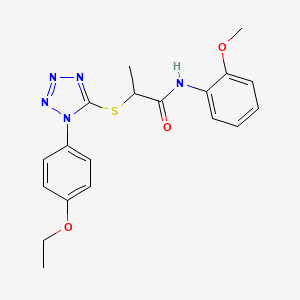
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2821858.png)

![5-(4-fluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2821860.png)
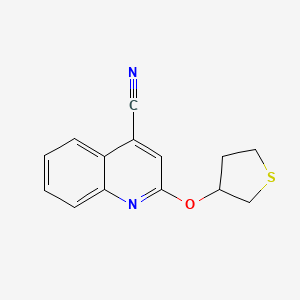
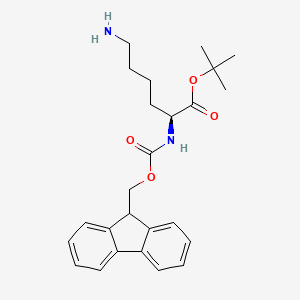

![Tert-butyl 4-[(fluorosulfonyl)methyl]azepane-1-carboxylate](/img/structure/B2821865.png)
